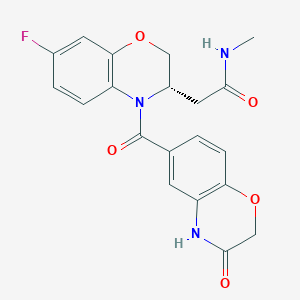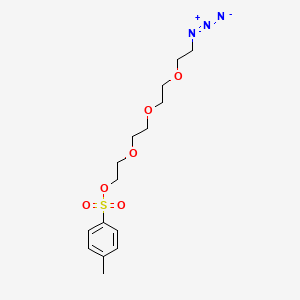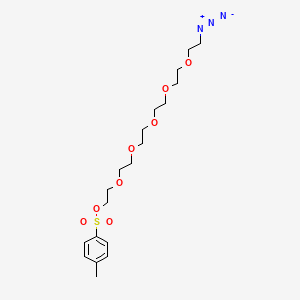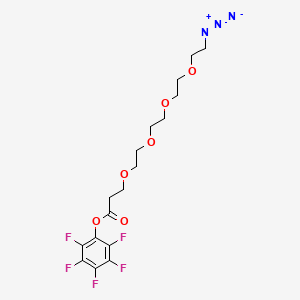
Azido-PEG4-PFP ester
概要
説明
N3-PEG4-C2-Pfp エステルは、抗体薬物複合体の合成に使用される、切断不可能な4ユニットポリエチレングリコールリンカーです。 この化合物は、アジド基を含むクリックケミストリー試薬であり、アルキン基を含む分子と銅触媒アジド-アルキン付加環化反応を起こすことができます . また、ジベンゾシクロオクチンまたはビシクロノニン基を含む分子とのひずみ促進アルキン-アジド付加環化反応を起こすこともできます .
作用機序
N3-PEG4-C2-Pfp エステルの作用機序には、クリックケミストリー反応におけるリンカーとしての役割が含まれます。アジド基はアルキン基と反応して安定なトリアゾール結合を形成します。 この反応は非常に特異的で効率的であり、生体共役および創薬に最適です . 関係する分子標的と経路は、特定の用途と共役される分子によって異なります。
類似の化合物との比較
N3-PEG4-C2-Pfp エステルは、切断不可能な性質と4ユニットポリエチレングリコール構造によってユニークです。類似の化合物には以下が含まれます。
N3-PEG4-C2-NHS エステル: 別の切断不可能なポリエチレングリコールリンカーですが、N-ヒドロキシスクシンイミドエステル基を有しています。
N3-PEG4-C2-マレイミド: ペンタフルオロフェニルエステルではなく、マレイミド基を含み、チオール反応性共役に使用されます
生化学分析
Biochemical Properties
Azido-PEG4-PFP ester plays a significant role in biochemical reactions. It contains azide and PFP ester moieties . The azide group readily reacts with alkyne, BCN, DBCO through Click Chemistry to yield a stable triazole linkage . The PFP ester can be used to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are currently under investigation. It is known that the PFP ester is used to label the primary amines of proteins, which could potentially influence cell function .
Molecular Mechanism
The molecular mechanism of this compound involves its azide group and PFP ester moiety. The azide group enables Click Chemistry, forming a stable triazole linkage . The PFP ester, on the other hand, can be used to label the primary amines of proteins, amine-modified oligonucleotides, and other amine-containing molecules .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are yet to be fully understood. It is known that the PFP ester is more stable compared to a hydroxyl group .
Metabolic Pathways
The metabolic pathways involving this compound are not fully understood at this time. Its ability to label primary amines suggests that it may interact with enzymes or cofactors that recognize or modify these groups .
準備方法
合成経路と反応条件
N3-PEG4-C2-Pfp エステルの合成には、アジド基とペンタフルオロフェニルエステルを有するポリエチレングリコール誘導体の反応が含まれます。 反応は通常、穏やかな条件下で行われ、多くの場合、エステル化プロセスを促進するために塩基の存在下で行われます . 反応を以下にまとめます。
- 適切な活性化剤によるポリエチレングリコール誘導体の活性化。
- アジド含有化合物との反応によるアジド基の導入。
- ペンタフルオロフェニルエステルとのエステル化による最終生成物の形成。
工業的生産方法
N3-PEG4-C2-Pfp エステルの工業的生産は、同様の合成経路に従いますが、より大規模で行われます。このプロセスには、最終生成物の品質を確保するために、高純度の試薬と溶媒を使用することが含まれます。 反応条件は、収率を最大化し、副生成物を最小限に抑えるように最適化されています .
化学反応の分析
科学的研究の応用
N3-PEG4-C2-Pfp エステルは、特に以下の分野で、科学研究で広く使用されています。
類似化合物との比較
N3-PEG4-C2-Pfp ester is unique due to its non-cleavable nature and four-unit polyethylene glycol structure. Similar compounds include:
N3-PEG4-C2-NHS ester: Another non-cleavable polyethylene glycol linker but with an N-hydroxysuccinimide ester group.
N3-PEG4-C2-Maleimide: Contains a maleimide group instead of a pentafluorophenyl ester, used for thiol-reactive conjugation
These compounds share similar applications but differ in their reactive groups and specific uses in bioconjugation and drug development .
特性
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) 3-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20F5N3O6/c18-12-13(19)15(21)17(16(22)14(12)20)31-11(26)1-3-27-5-7-29-9-10-30-8-6-28-4-2-24-25-23/h1-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSIFGTAWLLFXPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCN=[N+]=[N-])C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20F5N3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


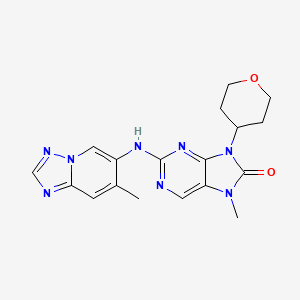
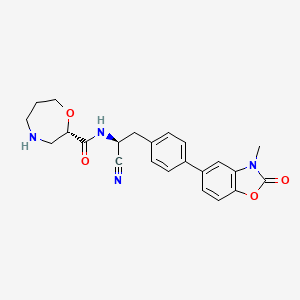
![(1R)-2-[(5S)-5-{[5-Chloro-2-(1H-tetrazol-1-yl)benzyl]carbamoyl}-4,5-dihydro-1H-pyrazol-1-yl]-1-(4-fluorophenyl)-2-oxoethyl propanoate](/img/structure/B605780.png)
![methanesulfonic acid;7-methyl-5-[3-(piperazin-1-ylmethyl)-1,2,4-oxadiazol-5-yl]-2-[[4-(trifluoromethoxy)phenyl]methyl]-3H-isoindol-1-one](/img/structure/B605782.png)

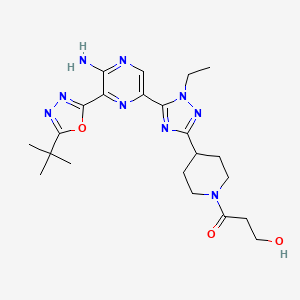
![[(3R)-1-[2-(4-fluorophenyl)ethyl]-1-azoniabicyclo[2.2.2]octan-3-yl] (2S)-2-phenyl-2-piperidin-1-ylpropanoate;bromide](/img/structure/B605786.png)
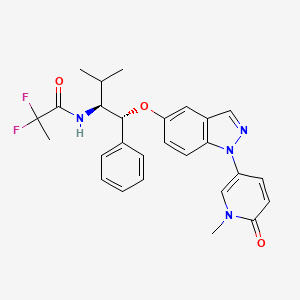
![(2S,3R)-2-[(6-aminopyridin-3-yl)methyl]-3-sulfanylbutanoic acid](/img/structure/B605788.png)
